In Vivo Tumor Growth Delay Superiority vs. Cyclophosphamide and Ifosfamide in EMT-6 Mammary Carcinoma Model
In a direct head-to-head comparison, 4-hydroperoxycyclophosphamide (4-OOH-CY) produced significantly greater tumor growth delay than cyclophosphamide or ifosfamide at equitoxic doses in mice bearing EMT-6 mammary carcinoma. The study quantified tumor growth delay as the number of days required for tumors to reach a predetermined volume threshold post-treatment. 4-OOH-CY at 90 mg/kg (days 7, 9, 11) yielded 11.5 days of tumor growth delay, compared with 10.4 days for cyclophosphamide at 150 mg/kg and 7.1 days for ifosfamide at 150 mg/kg administered on the identical schedule [1]. Importantly, bone marrow toxicity did not differ significantly among the three agents, indicating that the enhanced efficacy was not achieved at the cost of increased myelosuppression [1]. In rats bearing 13762 mammary carcinoma, 4-OOH-CY (90 mg/kg, days 8, 10, 12) produced a tumor growth delay of 14.5 days versus 8.9 days for cyclophosphamide (100 mg/kg) [1].
| Evidence Dimension | Tumor growth delay (days) |
|---|---|
| Target Compound Data | 11.5 days (EMT-6 mouse model); 14.5 days (13762 rat model) |
| Comparator Or Baseline | Cyclophosphamide: 10.4 days (150 mg/kg, EMT-6) and 8.9 days (100 mg/kg, 13762); Ifosfamide: 7.1 days (150 mg/kg, EMT-6) |
| Quantified Difference | +1.1 days vs. cyclophosphamide (+10.6%); +4.4 days vs. ifosfamide (+62%); +5.6 days vs. cyclophosphamide in rat model (+63%) |
| Conditions | Mice bearing EMT-6 mammary carcinoma; rats bearing 13762 mammary carcinoma; dosing on days 7,9,11 (mice) or days 8,10,12 (rats) |
Why This Matters
Procurement of 4-OOH-CY is justified for in vivo efficacy studies where achieving maximal tumor growth inhibition without escalating bone marrow toxicity is critical, and where cyclophosphamide or ifosfamide would require higher doses to approximate the same effect.
- [1] Teicher BA, et al. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors. Cancer Chemother Pharmacol. 1996;38(6):548-56. doi:10.1007/s002800050526. PMID: 8823498. View Source
